molecular formula C22H22N4O2S B2653592 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide CAS No. 849018-71-9

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide

Cat. No.: B2653592
CAS No.: 849018-71-9
M. Wt: 406.5
InChI Key: YWLIKQIVPJMTFE-UHFFFAOYSA-N
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Description

2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide is a heterocyclic acetamide derivative featuring a benzofuropyrimidine core linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 4-(diethylamino)phenyl group.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-3-26(4-2)16-11-9-15(10-12-16)25-19(27)13-29-22-21-20(23-14-24-22)17-7-5-6-8-18(17)28-21/h5-12,14H,3-4,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLIKQIVPJMTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide belongs to a class of benzofuro[3,2-d]pyrimidine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reveals its complex structure, which includes a benzofuro[3,2-d]pyrimidine core and an acetamide moiety. The molecular formula is C18H19N3O2SC_{18}H_{19}N_3O_2S with a molecular weight of approximately 363.44 g/mol. The presence of the diethylamino group enhances its solubility and bioavailability.

PropertyValue
Molecular FormulaC18H19N3O2S
Molecular Weight363.44 g/mol
IUPAC Name2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide
InChIInChI=1S/C18H19N3O2S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzofuro[3,2-d]pyrimidine core is known to modulate various enzymes and receptors, potentially leading to:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Induction of Apoptosis : By affecting apoptotic pathways, it may promote programmed cell death in cancerous cells.
  • Anti-inflammatory Effects : The compound could reduce inflammation by modulating cytokine production.

Biological Activity and Therapeutic Potential

Research has indicated that benzofuro[3,2-d]pyrimidine derivatives exhibit a range of biological activities including:

  • Anticancer Properties : Studies have shown that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines such as MGC-803 and HeLa cells .
  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial effects against pathogenic bacteria and fungi .
  • Antiparasitic Effects : Compounds from this class have been evaluated for their potential anthelmintic activity .

Case Studies

  • Anticancer Activity : A study investigating the effects of related compounds found that they inhibited topoisomerase II activity, leading to reduced proliferation in cancer cells. This suggests that the target compound may share similar properties .
  • Antimicrobial Effects : Research on benzofuro derivatives indicated that they possess significant activity against Candida albicans, with some compounds showing MIC values comparable to established antifungals .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to 2-( benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide exhibit anticonvulsant properties. These compounds have been tested in animal models for their efficacy against seizures induced by maximal electroshock and pentylenetetrazole. The structure-activity relationship (SAR) studies reveal that modifications in the chemical structure can significantly influence their anticonvulsant activity, making them candidates for developing new antiepileptic drugs (AEDs) .

Ion Channel Modulation

The compound has been identified as an activator of various ion channels and G protein-coupled receptors (GPCRs). This property makes it valuable in studying the physiological roles of these channels and receptors in cellular signaling pathways. Its ability to inhibit specific protein interactions further enhances its utility as a pharmacological agent in research settings .

Cancer Research

Recent studies have highlighted the potential of benzofuro-pyrimidine derivatives as selective inhibitors of topoisomerase II, an enzyme crucial for DNA replication and transcription. Inhibitors of this enzyme are valuable in cancer therapy as they can induce DNA damage in rapidly dividing cancer cells . The compound's unique structure may contribute to its effectiveness against various cancer cell lines.

Biological Probes

Due to its ability to interact with multiple biological targets, this compound serves as a useful probe in biochemical assays. It can help elucidate the mechanisms of action of different receptors and ion channels, providing insights into their roles in health and disease.

Drug Development

The compound's pharmacological profiles suggest it could be a lead compound for developing new therapeutic agents. Ongoing research focuses on optimizing its chemical structure to enhance efficacy and reduce potential side effects .

Case Studies

Study FocusFindingsImplications
Anticonvulsant ActivityDemonstrated significant activity against seizures in animal modelsPotential development of new AEDs
Ion Channel ModulationActivated potassium channels and inhibited GPCR interactionsUseful for studying cellular signaling pathways
Cancer Cell LinesInhibited growth in several cancer cell lines via topoisomerase II inhibitionPossible application in cancer therapy

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Key analogs differ in the substituent attached to the phenyl ring of the acetamide group. These modifications significantly alter physicochemical properties and bioactivity:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide 4-(Trifluoromethoxy) C₁₉H₁₂F₃N₃O₃S 419.38 High lipophilicity (logP ~4.5*)
2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-ethoxyphenyl)acetamide 2-Ethoxy C₂₀H₁₈N₄O₃S 406.44 Moderate solubility
2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide 4-Methoxy C₁₉H₁₆N₄O₃S 396.42 Electron-donating substituent
2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide 3,5-Dimethyl C₂₁H₂₀N₄O₂S 408.47 Increased steric hindrance
2-(4-Chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide 4-Chloro C₁₈H₂₁ClN₂O 316.83 logP = 4.315; logD = 4.12

Notes:

  • The trifluoromethoxy group () enhances lipophilicity and metabolic stability due to its electronegative nature .
  • The diethylamino group in the target compound may reduce logP compared to chloro or trifluoromethoxy analogs by introducing ionizable character .
  • Methoxy and ethoxy substituents () improve water solubility but may reduce membrane permeability .

Core Heterocycle Modifications

Replacing the benzofuropyrimidine core with other heterocycles alters binding affinity and selectivity:

  • Pyrimidinylsulfanyl-acetamide derivatives (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide): These lack the fused benzofuran ring, simplifying synthesis but reducing planar aromatic surface area for π-π interactions .
  • Thieno[3,2-d]pyrimidine analogs (e.g., pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides): Exhibit potent enzyme inhibition (IC₅₀ values ~1.5–2.0 µM for phospholipase A₂), suggesting the thieno core enhances target engagement .

Pharmacological Implications

  • Enzyme Inhibition: Compounds with diethylaminoethyl groups (e.g., N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)-4-oxopyrimidin-1-yl]acetamide) show IC₅₀ values of 1.5–2.0 µM against LDL-associated phospholipase A₂, highlighting the role of the diethylamino group in modulating activity .

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